

Physical and chemical properties of 4-Ethoxybenzaldehyde

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Compound of Interest

Compound Name: **4-Ethoxybenzaldehyde**

Cat. No.: **B043997**

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An In-depth Technical Guide to 4-Ethoxybenzaldehyde

Introduction: **4-Ethoxybenzaldehyde**, also known as p-ethoxybenzaldehyde, is an aromatic aldehyde.^[1] It is a derivative of benzaldehyde with an ethoxy group substituted at the para position. This compound serves as a key building block and intermediate in the synthesis of various fine chemicals, pharmaceuticals, fragrances, and dyes.^[1] Its applications range from being a flavoring agent in the food industry to a component in the development of anti-inflammatory agents.^{[2][3]} This guide provides a comprehensive overview of its physical and chemical properties, experimental characterization protocols, and key applications relevant to researchers and professionals in drug development.

Chemical Identity and General Properties

This table summarizes the fundamental identifiers and structural information for **4-Ethoxybenzaldehyde**.

Property	Value	Reference(s)
IUPAC Name	4-ethoxybenzaldehyde	[4]
Synonyms	p-Ethoxybenzaldehyde, Benzaldehyde, 4-ethoxy-	[4][5]
CAS Number	10031-82-0	[4][6]
Molecular Formula	C ₉ H ₁₀ O ₂	[4][6]
Molecular Weight	150.17 g/mol	[2]
Canonical SMILES	CCOC1=CC=C(C=C1)C=O	[2][4]
InChI Key	JRHHJNMAISOIRDS- UHFFFAOYSA-N	[2][4]
Appearance	Colourless to light yellow liquid	[1][4]
Odor	Sweet, floral, anise-like	[3][4]

Physicochemical Properties

The following table outlines the key experimentally determined physical and chemical properties of **4-Ethoxybenzaldehyde**.

Property	Value	Reference(s)
Melting Point	13 - 14 °C (55 - 57 °F)	[2][3][4][7]
Boiling Point	249 - 255 °C at 760 mmHg	[2][3][4][7]
Density	1.08 g/cm ³ at 25 °C	[2][3][7]
Flash Point	75 °C (>230 °F)	[2][3][8]
Refractive Index (n ²⁰ /D)	1.556 - 1.564	[3][4][8]
Solubility	Poorly soluble in water, glycerol, and glycols. Soluble in organic solvents and oils. Miscible with ethanol.	[2][4]
LogP (Octanol/Water)	1.89 - 2.23	[2][3][4][9]
Vapor Pressure	0.0249 mmHg at 25 °C	[9]

Chemical Reactivity and Stability

- Stability: The compound is stable under normal temperatures and pressures.[2] However, it is noted to be air-sensitive, and storage under an inert atmosphere (like nitrogen or argon) in a cool, dry, well-ventilated place is recommended.[3][6]
- Reactivity: As an aromatic aldehyde, **4-Ethoxybenzaldehyde** undergoes reactions typical of this functional group, such as nucleophilic additions and condensation reactions.[1]
- Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[6]
- Hazardous Reactions: Forms explosive mixtures with air on intense heating.[7]

Spectroscopic Data

A summary of the key spectroscopic data used for the identification and characterization of **4-Ethoxybenzaldehyde**.

Technique	Key Features and Observations	Reference(s)
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (singlet) around 9.9 ppm.- Di-substituted aromatic ring protons between 7.0-8.0 ppm.- Ethyl group signals: a quartet for the -CH₂- (shifted downfield due to the adjacent oxygen) and a triplet for the -CH₃.	[10]
¹³ C NMR	Characteristic peaks corresponding to the aldehyde carbon, aromatic carbons (including the ether-linked carbon), and the two carbons of the ethyl group are observable.	[4][11]
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- A strong C=O stretch for the aldehyde at ~1697 cm⁻¹.- C-H stretching for the aldehyde group in the 2830-2695 cm⁻¹ region.- Aromatic C-H stretching from 3100-3000 cm⁻¹.- C-O ether stretch in the 1320-1000 cm⁻¹ region.	[10]
Mass Spectrometry (GC-MS)	The molecular ion peak (M ⁺) is observed, along with characteristic fragmentation patterns for an aromatic ethoxy aldehyde.	[4][5]

UV-Vis Spectroscopy

Provides information on the electronic transitions within the molecule, characteristic of its aromatic and carbonyl chromophores. [\[4\]](#)

Experimental Protocols & Methodologies

Detailed experimental procedures for determining the properties of a compound like **4-Ethoxybenzaldehyde** are standardized. The principles behind the key analytical techniques are described below.

Gas Chromatography (GC)

- Principle: Used to determine purity and for quantitative analysis.[\[1\]](#)[\[2\]](#) A volatile liquid sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a column (stationary phase). Compounds separate based on their boiling points and interactions with the stationary phase.
- Methodology:
 - A dilute solution of **4-Ethoxybenzaldehyde** in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.
 - A small volume (typically 1 μ L) is injected into the GC instrument.
 - The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.
 - A detector (e.g., Flame Ionization Detector - FID) measures the concentration of the compound as it elutes from the column. The retention time is characteristic of the compound, and the peak area corresponds to its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[\[10\]](#) It exploits the magnetic properties of atomic nuclei (like ^1H and ^{13}C) to

determine the chemical environment of each atom.

- Methodology:
 - A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3).
 - The solution is placed in a thin glass tube and inserted into the NMR spectrometer's strong magnetic field.
 - The sample is irradiated with radiofrequency pulses.
 - The absorption of energy by the nuclei and their subsequent relaxation is detected, generating a spectrum. The chemical shifts, splitting patterns, and integration of peaks provide a map of the proton and carbon framework.[10]

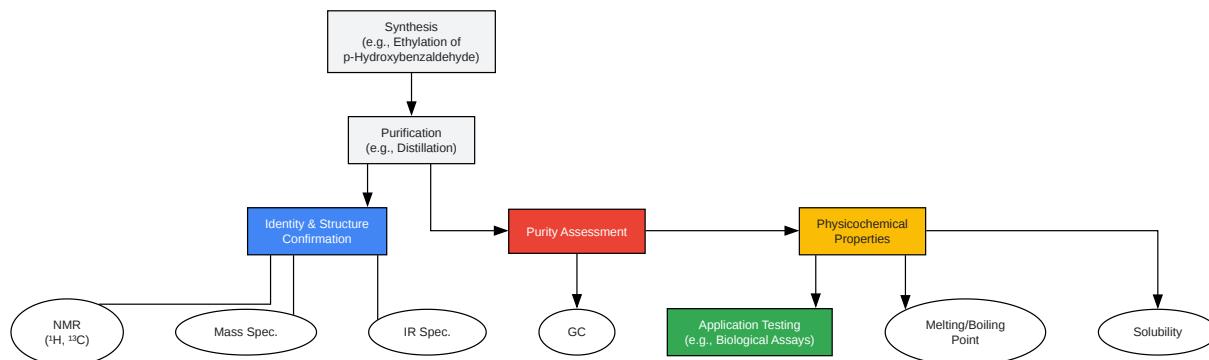
Infrared (IR) Spectroscopy

- Principle: IR spectroscopy is used to identify the functional groups present in a molecule.[10] Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies.
- Methodology:
 - For a liquid sample like **4-Ethoxybenzaldehyde**, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates (capillary cell: neat).[4]
 - The sample is placed in the path of an IR beam.
 - The transmitted radiation is measured by a detector, and a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is generated. Peaks in the spectrum correspond to specific functional groups.[10]

Visualizations: Workflows and Relationships

General Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **4-Ethoxybenzaldehyde**.

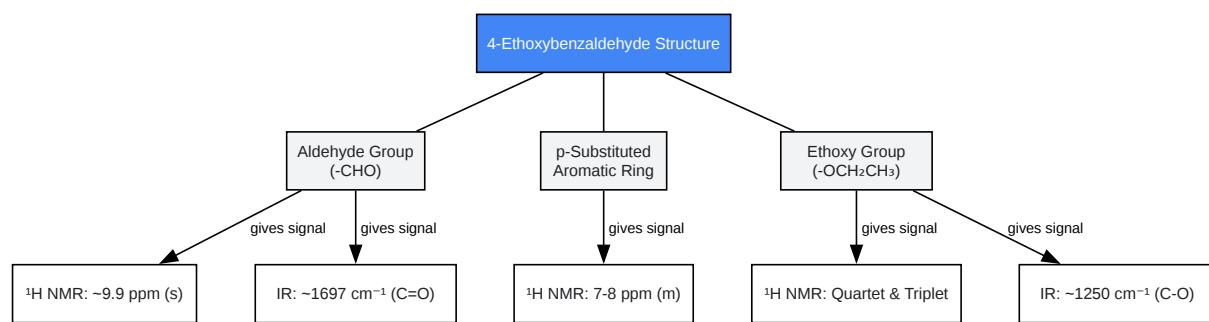


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Caption: Workflow for Synthesis and Characterization.

Structure-Spectra Relationship

This diagram shows the logical relationship between the key functional groups of **4-Ethoxybenzaldehyde** and their corresponding signals in spectroscopic analyses.

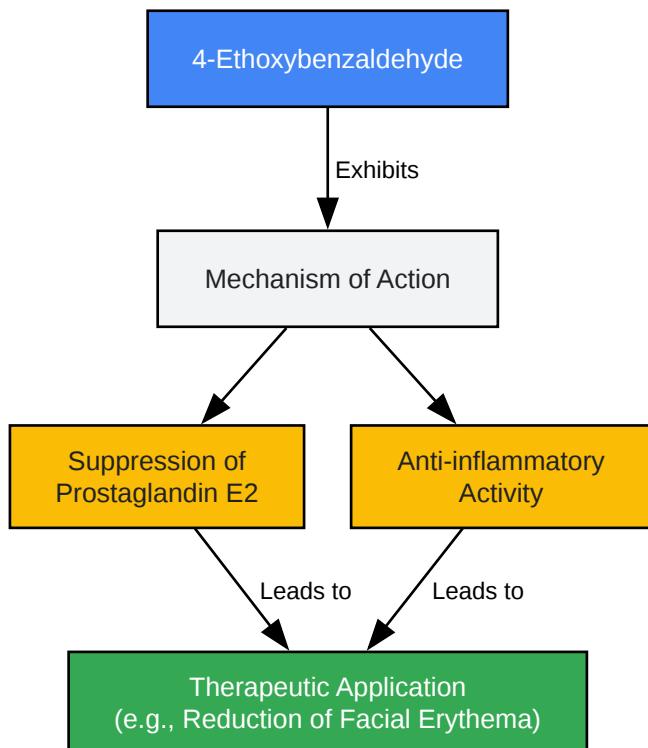


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Caption: Correlation of Structure to Spectral Data.

Biological Activity Pathway

A simplified diagram illustrating the reported biological activity of **4-Ethoxybenzaldehyde**.

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Caption: Reported Biological Activity Pathway.

Applications in Research and Drug Development

4-Ethoxybenzaldehyde is a versatile compound with several applications relevant to the scientific and pharmaceutical industries:

- Flavor and Fragrance: It is widely used as a flavoring agent in food and as a component in fragrances due to its pleasant sweet and floral aroma.[2][3]

- Pharmaceutical Intermediate: The compound serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structure is a scaffold that can be modified to create new drug candidates.
- Anti-inflammatory Agent: Research has indicated that **4-Ethoxybenzaldehyde** can act as an anti-inflammatory agent and a suppressor of prostaglandin E2.[3] It has been shown to be effective in reducing facial erythema, a common issue in dermatology and post-surgical recovery.[2]
- Antioxidant and Anticancer Research: Some studies have explored its antioxidant properties and its ability to inhibit the proliferation of certain cancer cells, such as cervical cancer and melanoma cells.[12]
- Analytical Standard: In analytical chemistry, it can be used as a reference standard for the quantification of related compounds in various matrices.[1]

Safety and Handling

- Hazards: **4-Ethoxybenzaldehyde** is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][7] It may also cause respiratory irritation (H335).[7]
- Precautions: Standard laboratory safety precautions should be followed, including wearing protective gloves, eye protection, and using it only in a well-ventilated area.[7] Avoid breathing mist or vapors.[7]
- Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources. [6] Due to its air sensitivity, it is best stored under an inert atmosphere.[3][6]

Conclusion:

4-Ethoxybenzaldehyde is a well-characterized aromatic compound with a robust dataset supporting its physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is significant, particularly in the fields of pharmaceuticals and fine chemicals. For researchers in drug development, its demonstrated anti-inflammatory properties present a foundation for further investigation into novel therapeutic agents. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals working with this versatile molecule.

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